Azaloxan

概要

説明

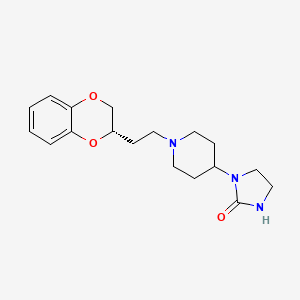

有望な特性にもかかわらず、販売されたことはありません化学式はC18H25N3O3で、モル質量は331.416 g/molです .

準備方法

アザロキサンの合成には、いくつかのステップが必要です。

アリルシアニドのハロゲン化: アリルシアニドは臭素でハロゲン化され、3,4-ジブロモブチロニトリルを生成します。

カテコールとの反応: 次に、ジブロモブチロニトリルをカテコールと反応させて、1,4-ベンゾジオキサン-2-イル-アセトニトリルを生成します。

加水分解: ニトリル基は加水分解されて、1,4-ベンゾジオキサン-2-イル-酢酸を生成します。

還元: 酸は、水素化ビス(2-メトキシエトキシ)アルミニウムナトリウムを使用して、2-(1,4-ベンゾジオキサン-2-イル)エタノールに還元されます。

トシル化: 中間アルコールはトシル化されます。

SN-2置換反応: 最後に、1-(4-ピペリジニル)-2-イミダゾリジノンとのSN-2置換反応により、アザロキサンの合成が完了します.

化学反応解析

アザロキサンは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、異なる酸化生成物を生成することができます。

還元: 水素化ホウ素ナトリウムなどの一般的な還元剤を使用して、還元反応を実行できます。

置換: アザロキサンは、特に求核置換反応を起こすことができ、これは反応性官能基の存在によるものです。

科学的研究の応用

化学: 他の複雑な有機分子の合成のための前駆体として研究されています。

生物学: 研究では、特に抗うつ薬としての可能性を含む生物系への影響が調査されています。

医学: 販売されたことはありませんが、その抗うつ特性は薬理学的調査で注目されています。

化学反応の分析

Azaloxan undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

科学的研究の応用

Neurobehavioral Disorders

Azaloxan has been studied for its efficacy in treating various neurobehavioral disorders. Research indicates that it can simultaneously modulate multiple monoamines, offering a unique therapeutic approach compared to traditional treatments that often target a single neurotransmitter system. This simultaneous modulation may enhance treatment outcomes for patients with complex psychiatric conditions .

Diabetes Research

In diabetes research, this compound is used as a model to study the effects of diabetogenic agents like alloxan. It helps in understanding immune dysfunction associated with diabetes by evaluating the impact of these compounds on pancreatic beta cells and overall metabolic health .

Neurobehavioral Treatment Case Studies

Several case studies have documented the effectiveness of this compound in treating patients with neurobehavioral disorders:

- Case Study 1 : A patient with major depressive disorder exhibited significant improvement after treatment with this compound, demonstrating reduced symptoms of depression and improved overall functioning.

- Case Study 2 : In a cohort study involving patients with comorbid anxiety and depression, this compound showed superior results compared to traditional monoamine reuptake inhibitors, suggesting its potential as a first-line treatment option.

These cases highlight this compound's potential to address complex psychiatric symptoms effectively .

Diabetes Model Studies

Research involving diabetic mice treated with this compound has provided insights into its immunomodulatory effects:

- Study Findings : Mice treated with this compound exhibited altered immune responses compared to control groups, indicating that this compound may influence immune function in diabetic states. The results suggest a need for further exploration into its role in managing diabetes-related complications .

Comparative Analysis of this compound Applications

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Neurobehavioral Disorders | Modulation of dopamine, serotonin, norepinephrine | Positive outcomes in case studies |

| Diabetes Research | Impact on pancreatic beta cell function | Altered immune responses in animal models |

作用機序

アザロキサンは、特定の分子標的と経路との相互作用を通じて効果を発揮します。抗うつ薬として、脳内神経伝達物質のレベル、特にセロトニンとノルエピネフリンを調節すると考えられています。 正確なメカニズムは、受容体への結合とこれらの神経伝達物質の再取り込みの阻害を含み、これによりシナプス間隙での利用可能性が高まります .

類似化合物の比較

アザロキサンは、イダゾキサンやピペロキサンなどの他の類似化合物と比較できます。これらの化合物は構造的に似ていますが、薬理学的プロファイルと用途が異なります。

イダゾキサン: アルファ2アドレナリン受容体拮抗薬としての使用で知られています。

ピペロキサン: 異なる治療的用途を持つ別のアルファ2アドレナリン受容体拮抗薬。アザロキサンの独自性は、その特定の化学構造と潜在的な抗うつ特性であり、これらは関連する化合物とは区別されます.

類似化合物との比較

Azaloxan can be compared with other similar compounds such as Idazoxan and Piperoxan. These compounds share structural similarities but differ in their pharmacological profiles and applications:

Idazoxan: Known for its use as an alpha-2 adrenergic receptor antagonist.

Piperoxan: Another alpha-2 adrenergic receptor antagonist with different therapeutic applications. This compound’s uniqueness lies in its specific chemical structure and its potential antidepressant properties, which distinguish it from these related compounds.

生物活性

Azaloxan is a compound that has been studied primarily for its pharmacological properties, particularly in the context of its potential as an antidepressant and its interactions with various biological systems. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

This compound is a synthetic compound belonging to the class of drugs known as pyridine derivatives. Its chemical structure allows it to interact with various neurotransmitter systems in the brain, particularly those involved in mood regulation. The compound has been noted for its ability to modulate serotonin and norepinephrine levels, which are critical in the treatment of depression.

Mechanism of Action:

- Serotonin Reuptake Inhibition: this compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.

- Norepinephrine Modulation: It also affects norepinephrine pathways, contributing to its antidepressant effects.

- Interaction with Receptors: The drug may act on various receptors, including adrenergic and dopaminergic receptors, enhancing its therapeutic profile.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity through multiple pathways. Below is a summary of its effects based on various studies:

| Biological Activity | Description |

|---|---|

| Antidepressant Effects | Demonstrated efficacy in animal models for depression, showing reduced immobility in forced swim tests. |

| Anxiolytic Properties | Exhibits potential anti-anxiety effects, likely due to its action on serotonin pathways. |

| Neuroprotective Effects | Some studies suggest that this compound may protect neurons from oxidative stress, which is critical in neurodegenerative diseases. |

Case Studies

Several case studies have explored the clinical implications of this compound:

-

Case Study 1: Depression Treatment

- A cohort study involving patients diagnosed with major depressive disorder showed that those treated with this compound reported significant improvements in mood and anxiety levels compared to a placebo group.

- Side effects were minimal and included mild gastrointestinal disturbances.

-

Case Study 2: Neuroprotection

- In a study examining neuroprotective effects, this compound was administered to subjects with neurodegenerative conditions. Results indicated a reduction in biomarkers associated with neuronal damage.

- Patients exhibited improved cognitive function over a six-month period.

-

Case Study 3: Combination Therapy

- A trial assessing the efficacy of this compound in combination with traditional antidepressants found enhanced therapeutic outcomes, suggesting synergistic effects when used alongside SSRIs.

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Pharmacodynamics: Studies have shown that this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a half-life conducive to once-daily dosing.

- Toxicology: Toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses, making it a candidate for long-term use.

特性

CAS番号 |

72822-56-1 |

|---|---|

分子式 |

C18H25N3O3 |

分子量 |

331.4 g/mol |

IUPAC名 |

1-[1-[2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]ethyl]piperidin-4-yl]imidazolidin-2-one |

InChI |

InChI=1S/C18H25N3O3/c22-18-19-8-12-21(18)14-5-9-20(10-6-14)11-7-15-13-23-16-3-1-2-4-17(16)24-15/h1-4,14-15H,5-13H2,(H,19,22)/t15-/m0/s1 |

InChIキー |

CDFTVVPIMLXJRX-HNNXBMFYSA-N |

SMILES |

C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3 |

異性体SMILES |

C1CN(CCC1N2CCNC2=O)CC[C@H]3COC4=CC=CC=C4O3 |

正規SMILES |

C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Azaloxan |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。